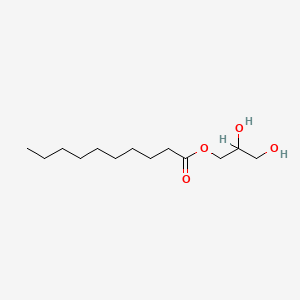
3-Decanoyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-decanoyl-sn-glycerol is a 3-acyl-sn-glycerol that is the R-enantiomer of 2,3-dihydroxypropyl decanoate. It is a 3-acyl-sn-glycerol and a 1-monodecanoylglycerol. It is an enantiomer of a 1-decanoyl-sn-glycerol.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
2,3-Dihydroxypropyl decanoate is efficiently synthesized using a solvent-free microwave-assisted method. This process involves the esterification of decanoic acid with glycerol derivatives, glycidol and glycerol carbonate, employing TBAI as an organocatalyst. Notable for its reduced reaction times and enhanced selectivity compared to classical heating procedures, this method demonstrates the practical application of microwave heating in the synthesis of glycerol monodecanoate. The synthesized 2,3-dihydroxypropyl decanoate has potential applications due to its antimicrobial properties, bacterial inhibitory activity, and use as a denture disinfectant (Mhanna et al., 2018).
Production of Medium-Chain-Length Poly-3-hydroxyalkanoate (MCL-PHA)
Decanoic acid, which can be synthesized into 2,3-dihydroxypropyl decanoate, serves as a substrate for the production of MCL-PHA. The research on fed-batch fermentation with Pseudomonas putida KT2440 demonstrates the production of biomass containing a significant percentage of MCL-PHA. The results indicate the potential of this method in biotechnology and materials science, notably in the production of bioplastics (Gao et al., 2016).
Catalysis in Suzuki Reactions
2,3-Dihydroxypropyl decanoate derivative is utilized as a support for Pd nanoparticles in catalyzing Suzuki reactions. The catalyst demonstrates efficiency and recyclability without significant loss of activity, suggesting its potential in organic synthesis and catalytic processes (Wang et al., 2011).
Propiedades
Número CAS |
69070-60-6 |
|---|---|
Fórmula molecular |
C13H26O4 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
[(2R)-2,3-dihydroxypropyl] decanoate |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/t12-/m1/s1 |
Clave InChI |
LKUNXBRZDFMZOK-GFCCVEGCSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)OC[C@@H](CO)O |
SMILES |
CCCCCCCCCC(=O)OCC(CO)O |
SMILES canónico |
CCCCCCCCCC(=O)OCC(CO)O |
Otros números CAS |
69070-60-6 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)
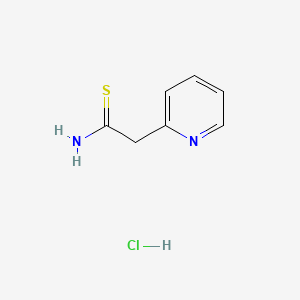
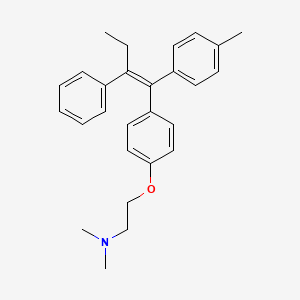
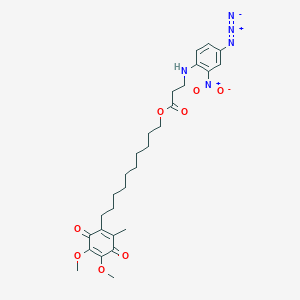
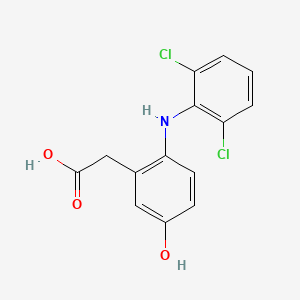
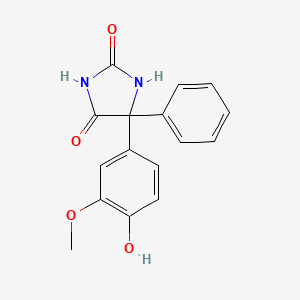
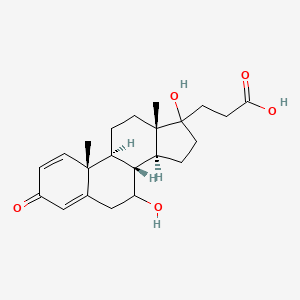
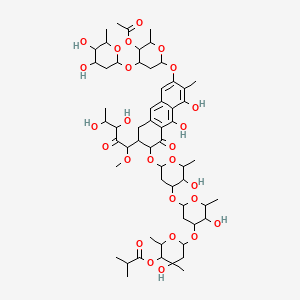
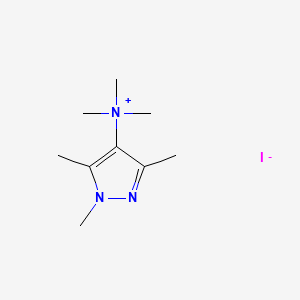
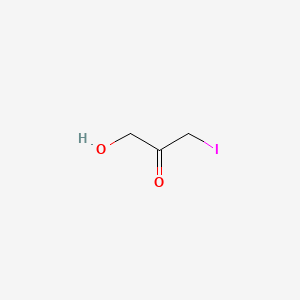
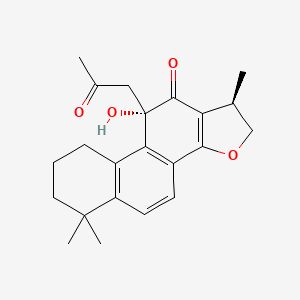
![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)
![N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)